molecular formula C8H3F3INO B1413025 3-Iodo-2-(trifluoromethoxy)benzonitrile CAS No. 1803856-02-1

3-Iodo-2-(trifluoromethoxy)benzonitrile

Cat. No. B1413025
M. Wt: 313.01 g/mol
InChI Key: KIJTZDDQQNTFJF-UHFFFAOYSA-N
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Description

“3-Iodo-2-(trifluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C8H3F3INO . It is used as a pharmaceutical intermediate . The trifluoromethoxy group in this compound is finding increased utility as a substituent in bioactives .


Synthesis Analysis

The synthesis of compounds with a trifluoromethoxy group can be achieved through various methods . One method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .


Molecular Structure Analysis

The molecular structure of “3-Iodo-2-(trifluoromethoxy)benzonitrile” consists of an iodine atom and a trifluoromethoxy group attached to a benzonitrile base . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .

Scientific Research Applications

Continuous Flow Iodination

The iodination of similar compounds like 4-fluoro-2-(trifluoromethyl)benzonitrile, using continuous flow conditions, has been explored. This process involves C–H lithiation followed by treatment with iodine, resulting in the formation of iodinated regioisomers. The process has been scaled up, highlighting potential industrial applications in synthesizing iodinated compounds, although challenges in yield and byproduct formation are noted (Dunn et al., 2018).

Trifluoromethylation Reactions

Rhenium-catalyzed trifluoromethylation of aromatic compounds has been studied, utilizing hypervalent iodine reagents. This method is significant for the introduction of trifluoromethyl groups into various aromatic structures, potentially including 3-Iodo-2-(trifluoromethoxy)benzonitrile (Mejía & Togni, 2012).

Use in Dye-Sensitized Solar Cells

Benzonitrile-based electrolytes, including derivatives of benzonitrile, have been found to enhance the stability and efficiency of Dye-Sensitized Solar Cells (DSSCs). This application underlines the potential use of 3-Iodo-2-(trifluoromethoxy)benzonitrile in renewable energy technologies (Latini et al., 2014).

Development of Uranium Complexes

The synthesis of uranium(III)/(IV) nitrile adducts, including those derived from benzonitrile, has been investigated. Such compounds are important for understanding fundamental coordination chemistry of actinides and could be relevant to the development of nuclear materials and processes (Enriquez et al., 2005).

Electrophilic Trifluoromethylation

The study of hypervalent iodine electrophilic trifluoromethylation reagents demonstrates their ability to modify aromatic cores, which could be applied to 3-Iodo-2-(trifluoromethoxy)benzonitrile for the synthesis of novel compounds (Stanek et al., 2008).

Polymerization and Electrochemical Studies

Research on the polymerization of derivatives of thiophene, where benzonitrile acts as a solvent, provides insights into the electrochemical behavior of such compounds. This knowledge could be extended to the study of 3-Iodo-2-(trifluoromethoxy)benzonitrile in similar contexts (Chang & Miller, 1987).

Safety And Hazards

The safety data sheet for a similar compound, “4-Iodo-2-(trifluoromethyl)benzonitrile”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

3-iodo-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-5(4-13)2-1-3-6(7)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJTZDDQQNTFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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